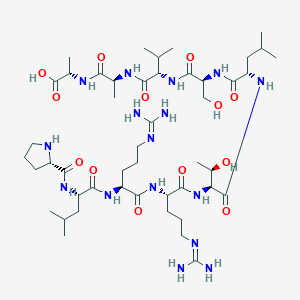

Gsk peptide

Description

Properties

CAS No. |

99278-03-2 |

|---|---|

Molecular Formula |

C47H86N16O13 |

Molecular Weight |

1083.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C47H86N16O13/c1-22(2)19-31(59-37(67)28-13-10-16-52-28)40(70)58-29(14-11-17-53-46(48)49)38(68)57-30(15-12-18-54-47(50)51)39(69)63-35(27(9)65)44(74)60-32(20-23(3)4)41(71)61-33(21-64)42(72)62-34(24(5)6)43(73)55-25(7)36(66)56-26(8)45(75)76/h22-35,52,64-65H,10-21H2,1-9H3,(H,55,73)(H,56,66)(H,57,68)(H,58,70)(H,59,67)(H,60,74)(H,61,71)(H,62,72)(H,63,69)(H,75,76)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

RAXBNPHSJQAKOG-SOGCEIGASA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |

sequence |

PLRRTLSVAA |

Synonyms |

GSK peptide Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Functional Analysis of Novel Glycogen Synthase Kinase-3 (GSK-3) Peptide Substrates

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory hub in a multitude of cellular signaling pathways. Its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. While GSK-3's role is extensive, a comprehensive understanding of its function is contingent on the identification and characterization of its downstream substrates. This technical guide provides an in-depth overview of the modern methodologies employed to discover novel GSK-3 peptide substrates, details key experimental protocols for their validation, and discusses the quantitative analysis of their function. We explore high-throughput screening, mass spectrometry-based phosphoproteomics, and the major signaling pathways governed by GSK-3, offering a comprehensive resource for researchers in the field.

Introduction to Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved protein kinase expressed ubiquitously in all tissues.[1][2] In mammals, it exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), which are encoded by separate genes but share over 95% identity within their catalytic domains.[2] Unlike most kinases that are activated by specific stimuli, GSK-3 is constitutively active in resting cells and is instead inhibited by upstream signals, such as those from the Wnt and PI3K/Akt pathways.[3][4] This unique regulatory mechanism positions GSK-3 as a critical downstream switch for numerous cellular processes.[5]

GSK-3 phosphorylates a vast number of protein substrates, with over 100 having been identified.[4] These substrates are typically classified into two categories based on their recognition by GSK-3:

-

Primed Substrates: The majority of GSK-3 substrates require a "priming" phosphorylation event by another kinase. This creates a phosphoserine or phosphothreonine residue that docks into a phosphate-binding pocket on GSK-3 (composed of residues Arg96, Arg180, and Lys205), positioning the target residue for phosphorylation.[6][7] The consensus motif for primed substrates is typically S/T-X-X-X-S/T(P), where GSK-3 phosphorylates the N-terminal serine/threonine four residues away from the primed site.[4] This priming mechanism can make phosphorylation by GSK-3 up to 1000 times more efficient.[1]

-

Unprimed Substrates: A smaller subset of substrates does not require priming phosphorylation for GSK-3 recognition.[2]

The identification of bona fide physiological substrates is crucial for understanding the specific roles of GSK-3 in health and disease and for developing targeted therapeutics.[8]

Methodologies for Novel Substrate Discovery

The discovery of novel GSK-3 substrates has evolved from traditional in vitro kinase assays to unbiased, large-scale screening methodologies. The modern approach integrates proteomics, high-throughput screening, and computational analysis to identify and validate new targets.

General Experimental Workflow

A typical workflow for the discovery and validation of novel GSK-3 substrates involves a multi-step process. It begins with a large-scale screening phase to identify potential candidates, followed by rigorous biochemical and cell-based assays to validate the interaction and determine its functional significance.

Phosphoproteomics for Unbiased Discovery

The most powerful and unbiased method for identifying physiological substrates is quantitative mass spectrometry-based phosphoproteomics.[9] Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) is a common technique used for this purpose.

The core principle involves comparing the phosphoproteomes of wild-type (WT) cells with cells where GSK-3 has been genetically knocked out (DKO - Double Knockout of GSK-3α and GSK-3β) or pharmacologically inhibited.[9][10] Proteins that show significantly reduced phosphorylation at specific sites in the GSK-3 deficient cells are considered strong candidates for being direct or indirect substrates. This approach provides a quantitative, unbiased snapshot of the spectrum of GSK-3–dependent phosphoproteins in a cellular context.[9][11]

High-Throughput Screening (HTS)

High-throughput screening of peptide libraries can be used to identify novel peptide sequences that are efficiently phosphorylated by GSK-3. These screens often employ luminescence-based or fluorescence-based kinase assays that measure ATP consumption or ADP production. While traditionally used to screen for inhibitors, HTS platforms can be adapted to test large libraries of synthetic peptides for their suitability as GSK-3 substrates.[1][12]

Computational and Bioinformatic Approaches

Computational methods can predict potential GSK-3 substrates by scanning proteomes for the consensus phosphorylation motif S/T-X-X-X-S/T(P).[9] However, analysis of phosphoproteomic data reveals that only a small percentage (around 2.4%) of sites matching this motif are actually phosphorylated in a GSK-3-dependent manner, indicating that the primary sequence is not the sole determinant for substrate recognition.[9][13] More sophisticated modeling that considers the three-dimensional structure of the substrate and its interaction with the GSK-3 catalytic domain can refine these predictions.[7]

Key Signaling Pathways Involving GSK-3

GSK-3 is a central component of multiple signaling pathways critical for cellular homeostasis. Its inhibition is a common convergence point for these pathways.

The Wnt/β-Catenin Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" with Axin, APC, and CK1. This complex facilitates the sequential phosphorylation of β-catenin by GSK-3, targeting it for ubiquitination and proteasomal degradation.[4] When a Wnt ligand binds to its receptor, the destruction complex is disrupted, preventing GSK-3 from phosphorylating β-catenin. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[4]

The PI3K/Akt Signaling Pathway

Growth factors and insulin activate the PI3K/Akt pathway. Activated Akt (also known as Protein Kinase B) directly phosphorylates an N-terminal serine residue on GSK-3 (Ser21 on GSK-3α, Ser9 on GSK-3β).[1][7] This phosphorylation event causes the N-terminal tail of GSK-3 to act as a pseudo-substrate, folding into the enzyme's active site and competitively inhibiting the binding of other primed substrates.[4] This is a primary mechanism for growth factor-mediated inhibition of GSK-3 activity.

Experimental Protocols for Substrate Validation

Once candidate substrates are identified, their direct phosphorylation by GSK-3 must be confirmed through in vitro and in-cell experiments.

In Vitro Kinase Assay using Mass Spectrometry

This method provides direct and unambiguous evidence of phosphorylation by detecting the mass shift (+80 Da) corresponding to the addition of a phosphate group to a peptide substrate.[5]

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Add Components: Add the synthetic peptide substrate (e.g., 1-5 µM final concentration) and recombinant active GSK-3β (e.g., 5-10 ng).

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 100-200 µM.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 10% trifluoroacetic acid).

-

Sample Preparation for MS: Desalt and concentrate the peptide sample using a C18 ZipTip or similar method.

-

Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or SELDI-TOF mass spectrometry.[5] Compare the mass spectra of the reaction mix with a negative control (no ATP or no enzyme) to identify the +80 Da mass shift of the phosphorylated peptide.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a high-throughput method that quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.

Protocol:

-

Plate Setup: In a 384-well plate, add the kinase reaction buffer, peptide substrate, and varying concentrations of the test peptide if performing kinetic analysis.

-

Add Enzyme: Add purified recombinant GSK-3β to all wells except the "no enzyme" control.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate at 30°C for 45-60 minutes.[14]

-

First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Second Detection Step: Add Kinase Detection Reagent, which converts the ADP generated into ATP, and then into a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Read Luminescence: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Western Blot Analysis for In-Cell Validation

This protocol validates that the phosphorylation of a substrate occurs within a cellular context and is dependent on GSK-3 activity.

Protocol:

-

Cell Culture and Treatment: Culture relevant cells (e.g., HEK293 or SH-SY5Y) and treat them with a highly specific GSK-3 inhibitor (e.g., CHIR99021) or a vehicle control for a defined period.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with a primary antibody specific to the phosphorylated form of the candidate substrate protein.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Re-probe the blot for the total level of the substrate protein and a loading control (e.g., β-actin). A decrease in the phospho-specific signal in the inhibitor-treated sample, without a change in the total protein level, indicates GSK-3-dependent phosphorylation.[2]

Quantitative Analysis of GSK-3 Substrate Phosphorylation

Quantitative data is essential for comparing the efficiency of phosphorylation between different substrates and for understanding the impact of inhibitors.

Phosphoproteomic Data

Phosphoproteomic studies provide large-scale quantitative data on changes in phosphorylation status upon GSK-3 perturbation.

| Protein Name | Phosphorylation Site | Fold Change (GSK-3 DKO / WT) | Putative Function |

| RBM8A | Ser166/Ser168 | Significantly Reduced | Splicing Factor |

| SRSF9 | Multiple | Significantly Reduced | Splicing Factor |

| PSF (SFPQ) | Thr679 | Significantly Reduced | Splicing Factor |

| NPM1 | Multiple | Significantly Reduced | RNA Processing |

| PHF6 | Ser155 | Significantly Reduced | Transcriptional Regulation |

| MAP1B | Multiple | Significantly Reduced | Microtubule Regulation |

| Table 1: Examples of novel GSK-3 substrates identified through SILAC phosphoproteomics in mouse embryonic stem cells. "Significantly Reduced" indicates a statistically significant decrease in phosphorylation in GSK-3 double-knockout (DKO) cells compared to wild-type (WT). Data synthesized from[9]. |

Kinetic Parameters of Peptide Substrates

Determining the Michaelis-Menten constant (Kₘ) and other kinetic parameters provides a measure of the affinity and efficiency of a peptide as a GSK-3 substrate. Such data is often generated using in vitro kinase assays with varying substrate concentrations.

| Peptide Substrate | Sequence | Kₘ (µM) | Vₘₐₓ (relative units) | Source |

| Glycogen Synthase Peptide | YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE | ~2-5 | - | Standard Control |

| L803F (SCI Peptide) | KEAPPSPPQS(p)PF | - | - | Inhibitor[6] |

| Table 2: Illustrative kinetic parameters for GSK-3 peptide substrates. Note: Comprehensive public databases of Kₘ values for a wide range of novel peptide substrates are not readily available, representing a gap in the literature. The values for the standard Glycogen Synthase peptide are well-established. |

Conclusion and Future Perspectives

The discovery of novel GSK-3 substrates remains a critical frontier in cell signaling research. The integration of unbiased phosphoproteomics with traditional biochemical validation has significantly expanded the known GSK-3 interactome, revealing unexpected roles in processes like RNA splicing.[9][11] Future efforts will likely focus on elucidating the isoform-specific functions of GSK-3α and GSK-3β by identifying their unique substrates and binding partners. Furthermore, developing substrate-competitive inhibitors, as opposed to ATP-competitive ones, holds promise for achieving greater therapeutic specificity by targeting the unique substrate-binding site of the kinase.[6][8] A deeper understanding of the full spectrum of GSK-3 substrates and their functional consequences will be paramount for safely and effectively targeting this kinase in human disease.

References

- 1. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gskure.com [gskure.com]

- 8. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteome and Phosphoproteome Analyses Reveal the Kinase Regulatory Network Involved in Glycogen Synthesis Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphoproteomic characterization of glycogen synthase kinase-3 | Semantic Scholar [semanticscholar.org]

- 12. High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer’s disease using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of GSK-3 Peptide Inhibitors in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3), a ubiquitously expressed and highly conserved serine/threonine kinase, has emerged as a critical player in the pathogenesis of a spectrum of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[1] GSK-3 is a key regulator of a wide array of cellular processes, from glycogen metabolism to gene transcription and apoptosis. Its dysregulation has been implicated in the hyperphosphorylation of tau protein, the accumulation of amyloid-beta (Aβ) plaques, neuroinflammation, and neuronal apoptosis – all hallmark features of these devastating disorders.[1][2] This has positioned GSK-3 as a promising therapeutic target, with peptide inhibitors representing a particularly interesting class of molecules due to their potential for high specificity and favorable safety profiles.

This technical guide provides an in-depth exploration of the mechanism of action of GSK-3 peptide inhibitors in the context of neurodegenerative diseases. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the core signaling pathways.

Mechanism of Action of GSK-3 Peptide Inhibitors

GSK-3 peptide inhibitors primarily function as competitive or substrate-competitive inhibitors. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase, peptide inhibitors often mimic a GSK-3 substrate, binding to the substrate recognition site and thereby preventing the phosphorylation of endogenous substrates.[3] This can lead to a more selective inhibition of GSK-3, minimizing off-target effects.

Two notable examples of GSK-3 peptide inhibitors are L803-mts and NAP (davunetide), although their primary mechanisms differ.

-

L803-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[4] Its mechanism revolves around directly blocking the active site of GSK-3, thereby preventing the phosphorylation of downstream targets. In the context of neurodegenerative diseases, this inhibition can lead to:

-

Reduced Tau Hyperphosphorylation: By inhibiting GSK-3, L803-mts can decrease the abnormal phosphorylation of the microtubule-associated protein tau. This helps to prevent the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease, and maintain microtubule stability, which is crucial for axonal transport.[3]

-

Decreased Amyloid-β Production: GSK-3 can modulate the processing of amyloid precursor protein (APP). Inhibition of GSK-3 by L803-mts has been shown to reduce the production and deposition of amyloid-β peptides.[4]

-

Neuroprotection and Reduced Neuroinflammation: GSK-3 is involved in apoptotic pathways and the activation of inflammatory responses in the brain.[1][2] By inhibiting GSK-3, peptide inhibitors can exert neuroprotective effects and dampen neuroinflammatory processes.[1][2]

-

-

NAP (davunetide) , an eight-amino-acid peptide, primarily acts by promoting microtubule stability.[5][6] While not a direct GSK-3 inhibitor in the classical sense, its mechanism indirectly impacts GSK-3-related pathology. NAP has been shown to attenuate tau hyperphosphorylation that is induced by increased GSK-3β activity.[6][7] This suggests that by stabilizing microtubules, NAP may create a cellular environment that is less conducive to GSK-3-mediated tau pathology.

Quantitative Data on GSK-3 Peptide Inhibitors

The following tables summarize key quantitative data for L803-mts and other relevant GSK-3 inhibitors to facilitate comparison.

| Inhibitor | Type | Target(s) | IC50 | Disease Model Application | Reference(s) |

| L803-mts | Peptide (Substrate-competitive) | GSK-3 | 40 μM | Alzheimer's Disease | [4][8][9] |

| L807-mts | Peptide (Substrate-competitive) | GSK-3 | Not specified | Huntington's Disease | [3][10] |

| ING-135 | Small Molecule | GSK-3β | Not specified | Alzheimer's Disease | [11][12] |

| Inhibitor | Disease Model | Efficacy | Reference(s) |

| L803-mts | 5XFAD mice (Alzheimer's) | Reduced Aβ deposits and ameliorated cognitive deficits. | [4] |

| L807-mts | R6/2 mouse model (Huntington's) | Reduced striatal mutant huntingtin aggregates and improved motor-coordination. | [10][13][14] |

| ING-135 | hTau/PS1 mouse model (Alzheimer's) | Improved cognitive decline and decreased tau phosphorylation. | [11][12] |

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central role of GSK-3 in neurodegenerative diseases and the points of intervention for peptide inhibitors.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity and efficacy of GSK-3 peptide inhibitors.

In Vitro GSK-3β Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of a peptide on the enzymatic activity of GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 peptide substrate (e.g., a synthetic peptide with a GSK-3 consensus sequence)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Peptide inhibitor stock solution

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, the desired concentration of the peptide inhibitor (or vehicle control), and the GSK-3 peptide substrate.

-

Enzyme Addition: Add recombinant GSK-3β to the reaction mixture to a final concentration of approximately 10-20 ng per reaction.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~3000 cpm/pmol).

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Stopping the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid. Wash the paper three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: After the final wash, rinse the P81 paper with acetone, let it air dry, and then place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based β-Catenin Accumulation Assay (Western Blot)

This assay assesses the ability of a peptide inhibitor to block GSK-3 activity within a cellular context by measuring the accumulation of its downstream target, β-catenin.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Peptide inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat the cells with various concentrations of the GSK-3 peptide inhibitor or vehicle control for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with the primary anti-GAPDH antibody as a loading control, followed by the appropriate secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control and compare the levels in inhibitor-treated cells to the control to determine the extent of β-catenin accumulation.

-

Tau Phosphorylation Assay in SH-SY5Y Cells

This assay evaluates the effect of a peptide inhibitor on the phosphorylation of tau at specific epitopes in a neuronal cell line.

Materials:

-

SH-SY5Y cells

-

Cell culture medium and supplements

-

Peptide inhibitor

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/404), anti-total-tau, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with the GSK-3 peptide inhibitor or vehicle control. In some experimental setups, cells may be co-treated with an agent that induces tau hyperphosphorylation (e.g., okadaic acid) to enhance the signal.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in the β-catenin assay.

-

Western Blotting and Immunodetection:

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for a phosphorylated tau epitope.

-

After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total tau and a loading control (e.g., GAPDH).

-

Quantify the band intensities and calculate the ratio of phosphorylated tau to total tau. Compare this ratio between inhibitor-treated and control cells to assess the inhibitor's effect on tau phosphorylation.

-

Conclusion

GSK-3 peptide inhibitors hold significant promise as a therapeutic strategy for neurodegenerative diseases. Their ability to selectively target a key pathological driver offers the potential for disease-modifying effects with an improved safety profile compared to less specific inhibitors. The methodologies and data presented in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. Further research focusing on optimizing the pharmacokinetic properties of these peptides and on long-term efficacy and safety in relevant animal models will be crucial for their successful translation to the clinic.

References

- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 2. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activity-dependent neuroprotective protein snippet NAP reduces tau hyperphosphorylation and enhances learning in a novel transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAP Protects against Tau Hyperphosphorylation Through GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. Inhibition of GSK-3 ameliorates the pathogenesis of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK3 Peptide Interactions in the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between Glycogen Synthase Kinase 3 (GSK3) and key peptide motifs within the canonical Wnt signaling pathway. Understanding these interactions at a molecular level is paramount for the development of novel therapeutics targeting a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2][3] This document details the core protein players, summarizes key quantitative interaction data, provides detailed experimental protocols for studying these interactions, and visualizes the involved pathways and workflows.

The Central Role of GSK3 in the Wnt Signaling Pathway

The canonical Wnt signaling pathway is fundamental for embryonic development and adult tissue homeostasis.[4] Its dysregulation is implicated in a variety of human diseases.[1][5] A key regulatory hub in this pathway is the multi-protein "destruction complex," which, in the absence of a Wnt signal, targets the transcriptional co-activator β-catenin for proteasomal degradation.[6][7][8][9] Glycogen Synthase Kinase 3 (GSK3), a constitutively active serine/threonine kinase, is the central enzyme within this complex responsible for the sequential phosphorylation of β-catenin, marking it for ubiquitination.[10][11]

The core components of the destruction complex include:

-

GSK3: The primary kinase, existing as two isoforms, GSK3α and GSK3β.[7][12]

-

Axin: A scaffolding protein that brings GSK3 and β-catenin into close proximity.[6][13][14]

-

Adenomatous Polyposis Coli (APC): A large tumor suppressor protein that also acts as a scaffold and facilitates β-catenin phosphorylation.[6][15][16]

-

β-catenin: The substrate of GSK3 within the complex and the ultimate effector of the canonical Wnt pathway.[5][6]

-

Casein Kinase 1 (CK1): A priming kinase that phosphorylates β-catenin at Ser45, a prerequisite for subsequent GSK3-mediated phosphorylation.[5][10][11]

Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, a signaling cascade is initiated that leads to the inhibition of the destruction complex's activity. This inhibition results in the stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate Wnt target gene expression.[4][17] One of the key inhibitory mechanisms involves the phosphorylation of PPPSPXS motifs within the intracellular domain of the LRP6 co-receptor, which can then directly interact with and inhibit GSK3.[1][17][18]

Quantitative Analysis of Protein-Peptide Interactions

The following tables summarize the available quantitative data for the interactions between GSK3 and its binding partners within the Wnt signaling pathway. These values are critical for understanding the affinity and kinetics of these interactions and for the development of targeted inhibitors.

Table 1: Binding Affinities (Kd) of Key Wnt Pathway Interactions

| Interacting Proteins | Method | Reported K_d_ Value | Reference |

| GSK3β - Axin (GBD) | Inferred from activity assays | ~1 µM | [18][19] |

| β-catenin - TCF4 | Isothermal Titration Calorimetry (ITC) | 16 nM | [20] |

| Phosphorylated APC (20Rs) - β-catenin | Not specified | Up to 1500-fold increase in affinity upon phosphorylation | [2] |

Table 2: Inhibition Constants (Ki) of Peptides Targeting GSK3β

| Inhibitory Peptide | Substrate Used in Assay | Reported K_i_ Value | Reference |

| Dually-phosphorylated LRP6 a-motif peptide | Primed peptide from eIF2B | 1.4 ± 0.2 µM | [1] |

| Dually-phosphorylated LRP6 peptide | Not specified | ~13 µM | [18][19] |

| Phosphorylated GSK3β N-terminal peptide (pS9) | Primed peptide from eIF2B | 60 ± 11 µM | [1] |

Visualizing the Wnt Signaling Pathway and Experimental Workflows

Visual representations of the signaling cascades and experimental procedures are essential for a clear understanding of the complex interactions involved. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.

Caption: Canonical Wnt Signaling Pathway Activation and Inhibition.

Caption: General Workflow for an In Vitro GSK3β Kinase Assay.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate GSK3 peptide interactions. These protocols are synthesized from established methods and can be adapted for specific research needs.

In Vitro GSK3β Kinase Assay (Luminescence-Based)

This protocol is for measuring the activity of purified GSK3β and the inhibitory effect of peptides using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).

Materials:

-

Purified recombinant GSK3β enzyme

-

GSK3 substrate peptide (e.g., a peptide derived from β-catenin or a generic GSK3 substrate)

-

ATP

-

GSK3 Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Test peptide inhibitor

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 2X GSK3β enzyme solution in Kinase Assay Buffer. The final concentration should be determined empirically, but a starting point is 0.5-1.0 ng/µL.

-

Prepare a 2X substrate/ATP mix in Kinase Assay Buffer. The final concentration of the substrate peptide is typically 0.2 mg/mL and ATP at 25-50 µM.

-

Prepare serial dilutions of the test peptide inhibitor in Kinase Assay Buffer at 4X the final desired concentration.

-

-

Assay Setup (384-well plate):

-

Add 2.5 µL of the 4X test peptide inhibitor or vehicle control to the appropriate wells.

-

Add 5 µL of the 2X GSK3β enzyme solution to all wells except the "no enzyme" control. Add 5 µL of Kinase Assay Buffer to the "no enzyme" control wells.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mix to all wells. The final reaction volume is 10 µL.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to GSK3β activity.

-

Calculate the percentage of inhibition for each concentration of the test peptide relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Co-Immunoprecipitation (Co-IP) of GSK3β and Axin

This protocol describes the co-immunoprecipitation of endogenous GSK3β and its interacting partner Axin from cell lysates.

Materials:

-

Cultured cells expressing GSK3β and Axin

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

-

Anti-GSK3β antibody for immunoprecipitation

-

Normal rabbit or mouse IgG (isotype control)

-

Protein A/G magnetic beads or agarose slurry

-

SDS-PAGE sample buffer

-

Anti-Axin antibody for Western blotting

-

Anti-GSK3β antibody for Western blotting

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration.

-

-

Pre-clearing (Optional):

-

To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of the anti-GSK3β antibody or the isotype control IgG.

-

Incubate on a rotator for 4 hours to overnight at 4°C.

-

-

Immune Complex Capture:

-

Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

-

Discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads.

-

Pellet the beads by centrifugation, and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting with the anti-Axin antibody to detect the co-immunoprecipitated protein.

-

As a control, probe a separate blot with the anti-GSK3β antibody to confirm the immunoprecipitation of the bait protein.

-

Surface Plasmon Resonance (SPR) for GSK3β-Peptide Interaction Analysis

This protocol provides a general framework for analyzing the binding kinetics of a peptide to GSK3β using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified GSK3β protein

-

Synthetic peptide of interest (analyte)

-

SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Immobilization of GSK3β (Ligand):

-

Activate the sensor chip surface by injecting a mixture of EDC and NHS.

-

Inject the purified GSK3β protein (ligand) diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of 2000-5000 Response Units (RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of the ligand to subtract non-specific binding.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of the synthetic peptide (analyte) in the running buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

-

Inject the different concentrations of the peptide over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase during the injection.

-

After the injection, allow the running buffer to flow over the sensor chip to monitor the dissociation phase.

-

The duration of the association and dissociation phases should be optimized based on the binding kinetics.

-

-

Regeneration:

-

If the peptide does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software.

-

This analysis will yield the association rate constant (kₐ), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / kₐ).

-

This technical guide provides a foundational understanding of the peptide interactions of GSK3 within the Wnt signaling pathway, supported by quantitative data, visual aids, and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. elifesciences.org [elifesciences.org]

- 2. Testing Models of the APC Tumor Suppressor/β-Catenin Interaction Reshapes Our View of the Destruction Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Examination of effects of GSK3β phosphorylation, β-catenin phosphorylation, and β-catenin degradation on kinetics of Wnt signaling pathway using computational method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Axin-binding domain of glycogen synthase kinase 3β facilitates functional interactions with voltage-gated Na+ channel Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Characterisation of the phosphorylation of beta-catenin at the GSK-3 priming site Ser45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Multivalent Interaction of Beta-Catenin With its Intrinsically Disordered Binding Partner Adenomatous Polyposis Coli [frontiersin.org]

- 14. Structural basis for recruitment of glycogen synthase kinase 3β to the axin–APC scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elifesciences.org [elifesciences.org]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. promega.es [promega.es]

- 18. Direct Inhibition of GSK3β by the Phosphorylated Cytoplasmic Domain of LRP6 in Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biochemical and structural characterization of β-catenin interactions with non-phosphorylated and CK2-phosphorylated Lef-1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Endogenous GSK3 Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and key considerations for identifying endogenous peptide substrates of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell cycle regulation, and gene transcription.[1] Its dysregulation is implicated in numerous diseases, making the identification of its downstream targets a critical area of research for therapeutic development.[2][3]

GSK3 Substrate Recognition and Consensus Sequence

GSK3 exhibits a distinct preference for substrates that have been "primed" by a prior phosphorylation event. This priming phosphorylation typically occurs on a serine or threonine residue located four amino acids C-terminal to the GSK3 phosphorylation site.[2][4][5] This creates the general consensus sequence for GSK3 substrates: (S/T)XXX(pS/pT) , where 'pS/pT' represents the phosphorylated priming residue.[2][4]

While this consensus sequence is a useful predictor, it is not an absolute requirement. Several established GSK3 substrates lack a priming phosphorylation site, including cyclin D1 and c-Myc.[2][4] It is estimated that a significant portion of all human proteins contain the GSK3 target consensus sequence, yet most are not physiological substrates, underscoring the necessity of experimental validation.[2]

Key Methodologies for Endogenous Substrate Identification

A combination of unbiased, large-scale screening techniques and targeted validation methods is essential for the confident identification of bona fide endogenous GSK3 substrates.

Phosphoproteomic Screening using Mass Spectrometry

Phosphoproteomics has emerged as the primary tool for the unbiased, global analysis of GSK3-dependent phosphorylation events in a cellular context.[4][6][7] A common workflow involves the quantitative comparison of phosphopeptides between cells with normal and reduced GSK3 activity.

Experimental Workflow: SILAC-based Phosphoproteomics

Experimental Protocol: SILAC-based Phosphoproteomics

-

Cell Culture and Labeling: Wild-type (WT) and GSK3a/b double-knockout (DKO) mouse embryonic stem cells (ESCs) are cultured in media containing either normal ('light') or stable isotope-labeled ('heavy') essential amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine) for several passages to achieve complete labeling of the proteome.[4]

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Digestion: The extracted proteins from both 'light' and 'heavy' labeled cells are combined in equal amounts and digested into peptides using an enzyme such as trypsin.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are used to identify the sequence of the phosphopeptides and the site of phosphorylation. The relative abundance of each phosphopeptide in the WT versus GSK3 DKO cells is determined by the ratio of the 'light' to 'heavy' peptide signals. A significant reduction in the abundance of a phosphopeptide in the GSK3 DKO cells indicates that its phosphorylation is dependent on GSK3.[4]

Quantitative Data from a SILAC Study in Mouse ESCs [4]

| Metric | Value |

| Identified high-confidence GSK3-dependent phosphosites | 89 |

| Percentage of (pS/pT)XXX(S/T) sites phosphorylated in a GSK3-dependent manner | ~2.4% |

| Proteins with increased abundance in GSK3 DKO cells | ~47 (1.4%) |

| Proteins with decreased abundance in GSK3 DKO cells | ~78 (2.4%) |

In Vitro Kinase Assays

Once candidate substrates are identified through screening methods, direct phosphorylation by GSK3 must be validated using in vitro kinase assays. These assays utilize purified, recombinant GSK3 and a candidate substrate (either a full-length protein or a synthetic peptide).

Experimental Protocol: In Vitro Kinase Assay [8][9]

-

Reaction Setup: A reaction mixture is prepared containing a kinase buffer (typically including Tris-HCl, MgCl₂, and DTT), the purified candidate substrate, and purified active GSK3β.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. Radiolabeled [γ-³²P]ATP is often used to enable detection of substrate phosphorylation.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for phosphorylation to occur.

-

Termination of Reaction: The reaction is stopped, for example, by adding a high concentration of EDTA or by boiling in SDS-PAGE sample buffer.

-

Detection of Phosphorylation:

-

For peptide substrates: The reaction mixture can be spotted onto a filter membrane, which is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity is measured using a scintillation counter.[9]

-

For protein substrates: The reaction products are separated by SDS-PAGE, and the phosphorylated protein is visualized by autoradiography.

-

Luminescence-based assays: Non-radioactive methods, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[10]

-

Quantitative Data from In Vitro Kinase Inhibition Assays [9][11]

| GSK3 Inhibitor | Target(s) | IC₅₀ |

| Gsk3-IN-3 | GSK3 | 3.01 µM |

| CHIR-99021 | GSK3α / GSK3β | 10 nM / 6.7 nM |

| LY2090314 | GSK3α/β | <10 nM |

| Tideglusib | GSK3β | 60 nM |

Role of GSK3 in Signaling Pathways

The identification of endogenous GSK3 substrates is crucial for understanding its role in various signaling pathways. GSK3 is a key regulator in several major cascades, and its activity is often modulated by upstream signals.[1][12]

Wnt/β-catenin Signaling

In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[12] Wnt signaling inhibits this complex, leading to the stabilization and nuclear accumulation of β-catenin, where it activates target gene transcription.[12]

Insulin/PI3K Signaling

Growth factors like insulin activate the PI3K/Akt pathway.[5][12] Akt (also known as PKB) phosphorylates GSK3 on an N-terminal serine residue (Ser21 in GSK3α and Ser9 in GSK3β), which inhibits its kinase activity.[4][5] This leads to the dephosphorylation and activation of GSK3 substrates such as glycogen synthase.[5]

References

- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - CA [thermofisher.com]

- 2. What Are the bona fide GSK3 Substrates? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 7. deepdyve.com [deepdyve.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

The Role of Glycogen Synthase Kinase 3 (GSK-3) Peptide Phosphorylation in Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance is a primary defect in type 2 diabetes mellitus (T2DM), characterized by the failure of insulin-sensitive tissues like muscle, liver, and adipose tissue to respond to physiological insulin concentrations.[1] At the core of the intracellular signaling network governing insulin action is Glycogen Synthase Kinase 3 (GSK-3), a constitutively active serine/threonine kinase.[1][2] In healthy individuals, insulin triggers a signaling cascade that leads to the inhibitory phosphorylation of GSK-3, thereby promoting glucose uptake and glycogen synthesis. However, in insulin-resistant states, this regulatory mechanism is impaired. Overactivity of GSK-3 has been strongly implicated in the pathogenesis of insulin resistance, not only by hindering glycogen synthesis but also by actively dampening upstream insulin signaling.[3][4] This guide provides an in-depth examination of the molecular mechanisms underlying GSK-3 phosphorylation in insulin signaling, presents quantitative data from key studies, details relevant experimental protocols, and explores the therapeutic potential of targeting GSK-3.

GSK-3 Regulation by the Canonical Insulin Signaling Pathway

Glycogen Synthase Kinase 3 exists as two highly homologous isoforms, GSK-3α and GSK-3β.[1] In resting cells, both isoforms are constitutively active, phosphorylating a wide range of substrates.[2] The primary mechanism for their inhibition in response to insulin is through phosphorylation, mediated by the Protein Kinase B (Akt) signaling cascade.[5]

The canonical pathway is as follows:

-

Insulin Receptor Activation: Insulin binds to the α-subunit of its cell surface receptor, inducing a conformational change that activates the tyrosine kinase activity of the β-subunits.[1]

-

IRS-1 Phosphorylation: The activated receptor phosphorylates Insulin Receptor Substrate 1 (IRS-1) on multiple tyrosine residues.

-

PI3K Activation: Phosphorylated IRS-1 recruits and activates Phosphoinositide 3-kinase (PI3K).[5]

-

PIP3 Formation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[5]

-

Akt Activation: PIP3 recruits and co-localizes Akt and its upstream kinase, PDK1, leading to the phosphorylation and full activation of Akt.[5]

-

GSK-3 Phosphorylation and Inactivation: Activated Akt directly phosphorylates GSK-3α on serine residue 21 (Ser21) and GSK-3β on serine residue 9 (Ser9).[2][6] This N-terminal phosphorylation induces the formation of a "pseudosubstrate" that folds into the enzyme's active site, competitively inhibiting its ability to bind and phosphorylate its true substrates.[3][7]

This insulin-mediated inactivation of GSK-3 is a critical event that "releases the brakes" on anabolic processes like glycogen synthesis.[3]

The Pathogenic Role of GSK-3 in Insulin Resistance

In states of insulin resistance, such as in T2DM, the signaling cascade is blunted, particularly at the level of IRS-1 and Akt activation. This leads to insufficient inhibitory phosphorylation of GSK-3, causing it to remain hyperactive.[1] Elevated GSK-3 activity contributes to insulin resistance through a dual mechanism:

-

Impaired Glycogen Synthesis: Hyperactive GSK-3 continuously phosphorylates and inactivates Glycogen Synthase (GS), the rate-limiting enzyme in glycogen synthesis.[2][8] This prevents the efficient storage of glucose as glycogen in muscle and liver, contributing to hyperglycemia.[9]

-

Negative Feedback on Insulin Signaling: GSK-3 can directly phosphorylate IRS-1 on serine residues (e.g., Ser332).[1][10] This serine phosphorylation inhibits the ability of the insulin receptor to phosphorylate IRS-1 on tyrosine residues, thereby attenuating the entire downstream signaling cascade.[1][11] This creates a vicious cycle where insulin resistance leads to GSK-3 hyperactivity, which in turn exacerbates insulin resistance.

Studies have shown that GSK-3 expression and activity are significantly elevated in the skeletal muscle of T2DM patients.[1][8] This increased activity is inversely correlated with whole-body insulin action and glucose disposal rates, highlighting its clinical relevance.[8]

Quantitative Data from Experimental Studies

The following table summarizes key quantitative findings from studies investigating the effects of GSK-3 activity and inhibition on insulin signaling and glucose metabolism.

| Parameter Measured | Experimental System | Key Finding | Citation |

| GSK-3 Activity Inhibition | Human Skeletal Muscle | Insulin infusion (~300 mU/m²/min) decreased GSK-3α specific activity. | [8] |

| Isolated WT Mouse Muscle | Insulin induced an ~40% inhibition of both GSK-3α and GSK-3β activity. | [12] | |

| GSK-3 Protein Levels | Cultured Human Skeletal Muscle Cells | Chronic (4-day) treatment with a GSK-3 inhibitor (INH) resulted in a 65 ± 6% decrease in GSK-3 protein. | [2] |

| Skeletal Muscle from T2DM patients | Protein levels of both GSK-3α and GSK-3β were elevated by ~30% compared to lean controls. | [8] | |

| IRS-1 Protein Abundance | Cultured Human Skeletal Muscle Cells | Chronic (4-day) treatment with a GSK-3 inhibitor (INH) caused an ~3.5-fold increase in IRS-1 protein. | [2] |

| Glycogen Synthase (GS) Activation | Cultured Human Skeletal Muscle Cells | Acute GSK-3 inhibitor (INH) treatment stimulated GS activity by 103 ± 25%, greater than the maximal insulin response (48 ± 9%). | [2] |

| Glucose Uptake | Cultured Human Skeletal Muscle Cells | Chronic (4-day) INH treatment increased basal (154 ± 32%) and insulin-stimulated (219 ± 74%) glucose uptake. | [2] |

| GSK-3 Isoform Ratio | Human Skeletal Muscle | There is an ~3-fold excess of GSK-3β protein over GSK-3α. | [12] |

Detailed Methodologies for Key Experiments

Accurate assessment of GSK-3 activity and its downstream effects is crucial. Below are detailed principles for common experimental protocols used in this field.

Western Blotting for Phospho-GSK-3 (Ser9/21)

This method indirectly assesses GSK-3 activity by measuring the level of its inhibitory phosphorylation.

-

Cell Lysis:

-

Treat cells (e.g., myotubes, adipocytes) with or without insulin or GSK-3 inhibitors.

-

Place culture dishes on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

-

Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes to denature proteins.

-

-

Electrophoresis and Transfer:

-

Load 20-30 µg of protein lysate per well onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-GSK-3β (Ser9) or phospho-GSK-3α (Ser21) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

The membrane can be stripped and re-probed for total GSK-3 and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

In Vitro Kinase Activity Assay

This method directly measures the catalytic activity of GSK-3, often after immunoprecipitation from cell lysates.

-

Immunoprecipitation (IP) of GSK-3:

-

Prepare cell lysates as described for Western Blotting.

-

Add a specific anti-GSK-3β (or GSK-3α) antibody to a normalized amount of cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G affinity beads and incubate for another 1-2 hours to capture the antibody-GSK-3 complex.

-

Pellet the beads by centrifugation and wash several times with lysis buffer and then kinase assay buffer to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads containing the immunoprecipitated GSK-3 in a kinase assay buffer.

-

Prepare a reaction mix containing a specific GSK-3 peptide substrate (e.g., a pre-phosphorylated peptide like phospho-GS2) and ATP. For radioactive assays, [γ-³²P]ATP is used.

-

Initiate the reaction by adding the ATP mix to the beads.

-

Incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto P81 phosphocellulose paper).

-

-

Detection:

-

Radioactive Method: Spot the reaction mixture onto P81 paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive (Luminescence) Method: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity. After the kinase reaction, a reagent is added to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction.

-

Cellular Glucose Uptake Assay

This functional assay measures the ability of cells to take up glucose from the medium, a key endpoint of insulin action.

-

Cell Preparation:

-

Culture cells (e.g., human primary myotubes) to differentiation in multi-well plates.

-

Starve the cells of serum and/or glucose for several hours to bring them to a basal state.

-

-

Insulin Stimulation:

-

Wash cells with a buffer (e.g., Krebs-Henseleit buffer, KHB).

-

Incubate one set of wells with a physiological concentration of insulin (e.g., 100 nM) and another set with buffer alone (basal) for 20-30 minutes.

-

-

Glucose Uptake:

-

Add a transport solution containing a radiolabeled glucose analog, typically 2-deoxy-D-[³H]glucose ([³H]2-DG), to all wells for a short period (e.g., 5-10 minutes). 2-DG is taken up by glucose transporters and phosphorylated, trapping it inside the cell.

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular [³H]2-DG.

-

Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Use another portion of the lysate to determine the protein concentration for normalization.

-

Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min) and determine the fold-stimulation by insulin over the basal condition.

-

Therapeutic Implications and Conclusion

The established role of GSK-3 hyperactivation in the etiology of insulin resistance makes it a compelling therapeutic target for T2DM.[13][14] The development of selective GSK-3 inhibitors has demonstrated promising results in preclinical models.[4] Inhibition of GSK-3 can improve glucose homeostasis through multiple mechanisms:

-

Enhancing Insulin Sensitivity: By preventing the inhibitory serine phosphorylation of IRS-1, GSK-3 inhibitors can restore upstream insulin signaling.[4]

-

Promoting Glycogen Storage: Direct inhibition of GSK-3 leads to the dephosphorylation and activation of glycogen synthase, boosting glucose disposal in muscle and liver.

-

Reducing Hepatic Glucose Production: GSK-3 inhibitors have been shown to downregulate genes associated with gluconeogenesis in the liver.[4]

References

- 1. A specific immunoprecipitation assay for the protein kinase FA/glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. IP-Kinase Assay [en.bio-protocol.org]

- 4. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Phospho-GSK3B (Ser9) antibody (67558-1-Ig) | Proteintech [ptglab.com]

- 10. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. paulogentil.com [paulogentil.com]

- 12. Measuring GSK3 Expression and Activity in Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK-3β Substrate Peptides as Biomarkers for Alzheimer's Disease Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen Synthase Kinase-3 beta (GSK-3β) is a pivotal serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its enzymatic activity contributes directly to the hyperphosphorylation of the tau protein, a hallmark of AD neurodegeneration, and influences the production of amyloid-beta (Aβ) peptides. Consequently, peptides derived from GSK-3β substrates, particularly specific phosphorylated fragments of the tau protein, are emerging as critical biomarkers for diagnosing AD, monitoring its progression, and evaluating the efficacy of therapeutic interventions. This technical guide provides an in-depth overview of the core science, experimental methodologies, and quantitative data supporting the use of these GSK-3β-related peptides as biomarkers in Alzheimer's research and drug development.

The GSK-3β Signaling Pathway in Alzheimer's Disease

GSK-3β is a key downstream effector in multiple signaling pathways that are dysregulated in Alzheimer's disease. Its activity is intricately linked to the two primary pathological hallmarks of AD: amyloid plaques and neurofibrillary tangles (NFTs). The accumulation of Aβ peptides can lead to the activation of GSK-3β, which in turn phosphorylates tau protein at multiple sites. This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule instability and the aggregation of tau into paired helical filaments (PHFs), the main component of NFTs. This cascade of events contributes to synaptic dysfunction and neuronal cell death.

Phosphorylated Tau Peptides as Key Biomarkers

Specific phosphorylated tau (p-tau) peptides, particularly those targeted by GSK-3β, have shown significant promise as biomarkers for AD. These can be measured in cerebrospinal fluid (CSF) and, more recently, in blood plasma. Phosphorylation at specific serine (S) and threonine (T) residues, such as S396 and S404, are early events in the disease process.[1]

Quantitative Performance of p-Tau Biomarkers

The following tables summarize the performance of various p-tau species, including those known to be phosphorylated by GSK-3β, in differentiating Alzheimer's disease from controls.

| Biomarker (Phosphorylation Site) | Sample Type | Key Findings | Reference |

| p-tau at Ser396/Ser404 (PHF-1 epitope) | Brain Tissue | Significantly increased in early AD; approximately 50% of structures with this phosphorylation are early-stage aggregates.[1] | [1] |

| p-tau217 | Plasma | High accuracy in detecting AD pathology, with a large effect size (r = 0.76) for distinguishing AD from non-AD.[2] Strong association with disease progression and cognitive decline.[3][4] | [2][3][4] |

| p-tau181 | CSF & Plasma | Elevated levels in AD patients; higher baseline p-tau181/Aβ42 ratio associated with increased risk of incident dementia.[5] | [5] |

| p-tau231 | CSF | Elevated in AD and associated with amyloid PET and tau PET measures.[6] | [6] |

| Biomarker Comparison in Plasma (Effect Size for AD vs. Non-AD) | |

| Biomarker | Effect Size (r-value) |

| Janssen p-tau217 | 0.76 |

| Lilly p-tau217 | 0.73 |

| ADx p-tau181 | 0.73 |

| Lilly p-tau181 | 0.68 |

| UGot p-tau231 | 0.63 |

| Data from a head-to-head comparison study presented at AAIC 2022.[2] |

Experimental Protocols for Biomarker Measurement

Accurate and reproducible measurement of p-tau peptides is crucial for their use as biomarkers. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

Workflow for p-Tau Biomarker Analysis

The general workflow for analyzing p-tau biomarkers in patient samples involves sample collection, processing, and analysis using either ELISA or mass spectrometry.

Detailed ELISA Protocol for p-Tau (Example: p-tau181)

This protocol is a generalized procedure based on commercially available kits.

Materials:

-

ELISA kit for human p-tau181 (e.g., from Thermo Fisher Scientific or Euroimmun).[7][8]

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Calibrators, controls, and patient CSF samples.

-

Wash buffer (typically a 10x or 25x concentrate).

-

Detection antibody (e.g., biotin-labeled anti-tau).

-

Enzyme conjugate (e.g., streptavidin-peroxidase).

-

Chromogen/substrate solution (e.g., TMB).

-

Stop solution.

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare working strength wash buffer by diluting the concentrate with deionized water.

-

Sample and Antibody Incubation:

-

Washing:

-

Aspirate the contents of the wells.

-

Wash the wells 5 times with 300-450 µL of working strength wash buffer per well.[7]

-

-

Enzyme Conjugate Incubation:

-

Add 100 µL of enzyme conjugate (streptavidin-peroxidase) to each well.

-

Incubate for 30 minutes at room temperature.[7]

-

-

Second Washing: Repeat the washing step as described in step 3.

-

Substrate Incubation:

-

Add 100 µL of chromogen/substrate solution to each well.

-

Incubate for 30 minutes at room temperature, protected from direct light.[7]

-

-

Stopping the Reaction:

-

Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

-

Calculation: Calculate the concentration of p-tau181 in the samples by referring to the standard curve generated from the calibrators.

Detailed Mass Spectrometry Protocol for p-Tau

This protocol is a generalized procedure for a liquid chromatography-mass spectrometry (LC-MS) based method.

Materials:

-

Cerebrospinal fluid (CSF) samples.

-

Heavy isotope-labeled peptide standards.

-

Trichloroacetic acid (TCA).

-

Cold acetone.

-

Lys-C and Trypsin.

-

Formic acid (FA) and Trifluoroacetic acid (TFA).

-

LC-MS system (e.g., QTOF or similar high-resolution mass spectrometer).

Procedure:

-

Sample Preparation and Protein Precipitation:

-

Protein Digestion:

-

Resuspend the protein pellet.

-

Perform a two-step enzymatic digestion overnight at 37°C, first with Lys-C and then with trypsin.[11]

-

-

Sample Clean-up and Acidification:

-

Acidify the digested samples with TFA and FA to a pH ≤ 2.[11]

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the peptides using a reverse-phase chromatography gradient.

-

Analyze the eluted peptides using the mass spectrometer in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to quantify the target p-tau peptides and their corresponding heavy isotope-labeled standards.[9]

-

-

Data Analysis:

-

Analyze the LC-MS data using appropriate software (e.g., Skyline).[9]

-

Calculate the concentration of the endogenous p-tau peptides based on the ratio of the peak areas of the light (endogenous) to heavy (standard) peptides.

-

Logical Relationships in Biomarker Utility

The utility of GSK-3β-related p-tau peptides as biomarkers is based on their direct relationship with the core pathophysiology of Alzheimer's disease. Increased GSK-3β activity leads to a rise in specific p-tau species, which precedes and correlates with the formation of neurofibrillary tangles and subsequent cognitive decline.

Future Directions and Conclusion

The measurement of GSK-3β-related phosphorylated tau peptides in CSF and blood is a rapidly advancing field with significant potential to revolutionize the diagnosis and management of Alzheimer's disease. While p-tau217 and p-tau181 are already demonstrating high diagnostic accuracy, further research is needed to validate a broader range of GSK-3β-specific p-tau peptides and to establish standardized assays and clinical cut-offs. Longitudinal studies are crucial to fully elucidate the temporal relationship between changes in these biomarkers and the progression of clinical symptoms.[3][12][13] The development of highly sensitive and specific assays for these peptides will be instrumental in the development of novel GSK-3β-targeting therapies and for monitoring their effectiveness in clinical trials.

References

- 1. Phosphorylation of tau protein at sites Ser(396-404) is one of the earliest events in Alzheimer's disease and Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Longitudinal plasma phosphorylated‐tau217 and other related biomarkers in a non‐demented Alzheimer's risk‐enhanced sample - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Longitudinal plasma phosphorylated-tau217 and other related biomarkers in a non-demented Alzheimer's risk-enhanced sample | Quanterix [quanterix.com]

- 5. Risk of Alzheimer's disease is associated with longitudinal changes in plasma biomarkers in the multi-ethnic Washington Heights-Hamilton Heights-Inwood Columbia Aging Project (WHICAP) cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-Specific Cerebrospinal Fluid Tau Hyperphosphorylation in Response to Alzheimer's Disease Brain Pathology: Not All Tau Phospho-Sites are Hyperphosphorylated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. intimakmur.co.id [intimakmur.co.id]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Comparison of immunoassay- with mass spectrometry-derived p-tau quantification for the detection of Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mass spectrometry-based method to quantify in parallel Tau and amyloid β 1–42 in CSF for the diagnostic of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Mass Spectrometry Analysis of Cerebrospinal Fluid Protein Biomarkers in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]